N-{4-[2-(8-Oxoquinolin-7(8H)-ylidene)hydrazinyl]benzene-1-sulfonyl}acetamide
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Overview
Description
N-{4-[2-(8-Oxoquinolin-7(8H)-ylidene)hydrazinyl]benzene-1-sulfonyl}acetamide is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the quinoline moiety, along with the sulfonyl and acetamide groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of N-{4-[2-(8-Oxoquinolin-7(8H)-ylidene)hydrazinyl]benzene-1-sulfonyl}acetamide typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent to form quinoline . The quinoline derivative is then further modified through a series of reactions to introduce the hydrazinyl, benzene-1-sulfonyl, and acetamide groups. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
N-{4-[2-(8-Oxoquinolin-7(8H)-ylidene)hydrazinyl]benzene-1-sulfonyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The sulfonyl and acetamide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and reducing agents such as sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{4-[2-(8-Oxoquinolin-7(8H)-ylidene)hydrazinyl]benzene-1-sulfonyl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{4-[2-(8-Oxoquinolin-7(8H)-ylidene)hydrazinyl]benzene-1-sulfonyl}acetamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting cellular processes and leading to cell death. Additionally, the compound may inhibit enzymes involved in critical biochemical pathways, contributing to its biological activity .
Comparison with Similar Compounds
N-{4-[2-(8-Oxoquinolin-7(8H)-ylidene)hydrazinyl]benzene-1-sulfonyl}acetamide can be compared with other quinoline derivatives, such as chloroquine and quinine. While these compounds share a common quinoline core, their functional groups and overall structures differ, leading to variations in their chemical properties and biological activities. The presence of the sulfonyl and acetamide groups in this compound makes it unique and potentially more versatile in its applications .
Similar Compounds
- Chloroquine
- Quinine
- 8-Hydroxyquinoline
Properties
CAS No. |
62510-07-0 |
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Molecular Formula |
C17H14N4O4S |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[4-[(8-hydroxyquinolin-7-yl)diazenyl]phenyl]sulfonylacetamide |
InChI |
InChI=1S/C17H14N4O4S/c1-11(22)21-26(24,25)14-7-5-13(6-8-14)19-20-15-9-4-12-3-2-10-18-16(12)17(15)23/h2-10,23H,1H3,(H,21,22) |
InChI Key |
NIXPVVFZKWXBII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=C(C3=C(C=CC=N3)C=C2)O |
Origin of Product |
United States |
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